N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
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Overview
Description
2’-Deoxy-5’-O-DMT-N6-phenoxyacetyl-D-adenosine is a synthetic nucleoside analog. It is structurally derived from adenosine, a naturally occurring nucleoside, but modified to include a phenoxyacetyl group at the N6 position and a dimethoxytrityl (DMT) group at the 5’ position. These modifications enhance its stability and functionality in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-N6-phenoxyacetyl-D-adenosine typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
N6-Phenoxyacetylation: The N6 position is then acylated with phenoxyacetyl chloride in the presence of a base like triethylamine.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized for maximum yield.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-O-DMT-N6-phenoxyacetyl-D-adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the compound.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides and bases like triethylamine are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce various acylated nucleosides .
Scientific Research Applications
2’-Deoxy-5’-O-DMT-N6-phenoxyacetyl-D-adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is utilized in studies involving DNA and RNA synthesis, as well as in the development of nucleic acid-based therapeutics.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-DMT-N6-phenoxyacetyl-D-adenosine involves its incorporation into nucleic acids. The phenoxyacetyl group enhances its stability and resistance to enzymatic degradation, allowing it to effectively participate in biochemical processes. The DMT group serves as a protective group during synthesis, which can be removed under acidic conditions to expose the reactive hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: The parent compound without the DMT and phenoxyacetyl modifications.
5’-O-DMT-2’-deoxyadenosine: Similar but lacks the N6-phenoxyacetyl group.
N6-Phenoxyacetyl-2’-deoxyadenosine: Similar but lacks the 5’-O-DMT group.
Uniqueness
2’-Deoxy-5’-O-DMT-N6-phenoxyacetyl-D-adenosine is unique due to the presence of both the DMT and phenoxyacetyl groups. These modifications enhance its stability, making it more suitable for various biochemical and industrial applications compared to its unmodified counterparts .
Properties
Molecular Formula |
C39H37N5O7 |
---|---|
Molecular Weight |
687.7 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C39H37N5O7/c1-47-29-18-16-27(17-19-29)39(26-10-5-3-6-11-26,28-12-9-15-31(20-28)48-2)50-22-33-32(45)21-35(51-33)44-25-42-36-37(40-24-41-38(36)44)43-34(46)23-49-30-13-7-4-8-14-30/h3-20,24-25,32-33,35,45H,21-23H2,1-2H3,(H,40,41,43,46)/t32-,33+,35+,39?/m0/s1 |
InChI Key |
WUHSLBQIEFLSHX-OSSKEPMESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O |
Origin of Product |
United States |
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